molecular formula C8H9NO2 B1485945 4-(Oxetan-3-yloxy)pyridine CAS No. 2122194-79-8

4-(Oxetan-3-yloxy)pyridine

Cat. No.: B1485945
CAS No.: 2122194-79-8
M. Wt: 151.16 g/mol
InChI Key: ARMYYCTXBOLOEW-UHFFFAOYSA-N
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Description

4-(Oxetan-3-yloxy)pyridine is a chemical compound with the molecular formula C8H9NO2. It features a pyridine ring substituted with an oxetane ring at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Oxetan-3-yloxy)pyridine typically involves the formation of the oxetane ring followed by its attachment to the pyridine ring. One common method is the intramolecular cyclization of suitable precursors. For instance, the oxetane ring can be synthesized through [2+2] cycloaddition reactions, such as the Paternò-Büchi reaction, which involves the photochemical reaction of carbonyl compounds with alkenes .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply to its production. Techniques such as continuous flow chemistry could be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 4-(Oxetan-3-yloxy)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include peroxides and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or halides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxetane ring can lead to the formation of aldehydes or ketones, while substitution reactions can yield a variety of functionalized pyridine derivatives .

Scientific Research Applications

4-(Oxetan-3-yloxy)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Oxetan-3-yloxy)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with molecular targets. These interactions can modulate biological pathways and result in therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 4-(Oxetan-3-yloxy)pyridine is unique due to the combination of the oxetane and pyridine rings. This dual functionality provides distinct chemical and physical properties, making it versatile for various applications. The presence of the oxetane ring can influence the compound’s reactivity and stability, while the pyridine ring offers opportunities for further functionalization .

Properties

IUPAC Name

4-(oxetan-3-yloxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-3-9-4-2-7(1)11-8-5-10-6-8/h1-4,8H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARMYYCTXBOLOEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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